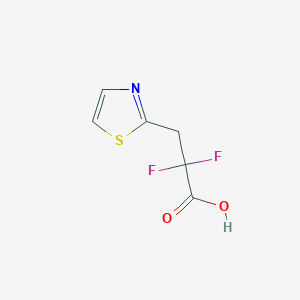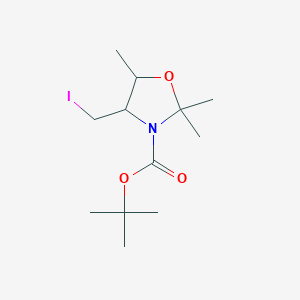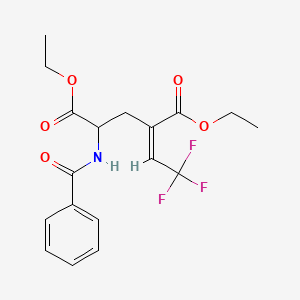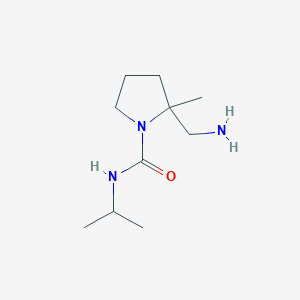![molecular formula C15H19NO4 B15255511 (1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15255511.png)
(1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving a diene and a dienophile under high-pressure conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor compound using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Methylcarbamoyl Group: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by a methylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structure but different functional groups.
(2,5-Dimethylphenyl)cyclobutane-1-carboxylic acid: Lacks the methylcarbamoyl group.
Uniqueness
The uniqueness of (1S,3s)-1-(2,5-dimethylphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and its cyclobutane ring structure, which confer unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-9-4-5-10(2)12(6-9)15(13(17)18)7-11(8-15)20-14(19)16-3/h4-6,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
FUSOQWVWFWFFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CC(C2)OC(=O)NC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile](/img/structure/B15255467.png)







![[2-(Bromomethyl)-3-methylbutyl]trimethylsilane](/img/structure/B15255507.png)
